Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a structurally complex small molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic system is substituted at the 4-position with a thiophen-2-ylsulfonyl group and at the 8-position with a naphthalen-2-yl methanone moiety. Such structural features are common in medicinal chemistry frameworks targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
naphthalen-2-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-21(19-8-7-17-4-1-2-5-18(17)16-19)23-11-9-22(10-12-23)24(13-14-28-22)30(26,27)20-6-3-15-29-20/h1-8,15-16H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWVTLRLYUPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and thiophene sulfonyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent, particularly due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of diazaspiro compounds have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting that Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone may possess similar properties due to its unique molecular framework .
Inhibition of Soluble Epoxide Hydrolase
This compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of blood pressure and inflammation. This inhibition could lead to therapeutic applications in treating hypertension and other inflammatory conditions .
Neurological Disorders
The structural characteristics of the compound suggest potential neuroprotective effects, making it a candidate for further research in treating neurological disorders such as Alzheimer's disease. The spirocyclic structure is known to enhance bioavailability and target specificity, which are critical for central nervous system agents .
Material Science
In addition to its medicinal applications, this compound can also be explored in materials science.
Organic Electronics
The presence of thiophene and naphthalene moieties suggests applicability in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are valued for their electronic properties and ability to form thin films .
Photovoltaic Applications
Recent studies have indicated that compounds with similar structural motifs can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities . Thus, this compound could be further investigated for its role in next-generation photovoltaic devices.
Synthesis and Case Studies
The synthesis of this compound typically involves complex multi-step reactions including cyclization and sulfonation processes.
Synthetic Pathways
A notable synthetic route involves the reaction of naphthalene derivatives with thiophene sulfonyl chlorides under controlled conditions to yield the desired spirocyclic structure . Optimization of these synthetic pathways is crucial for enhancing yield and purity.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- A study demonstrated that modifications to the thiophene ring can significantly alter the anticancer activity of diazaspiro compounds, highlighting the importance of structural variations .
- Another investigation into the pharmacological profiles of similar compounds revealed promising results in animal models for inflammatory diseases, suggesting potential clinical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
This compound shares the same spirocyclic core and thiophen-2-ylsulfonyl substitution as the target molecule but differs in the methanone substituent (cyclopentyl vs. naphthalen-2-yl). The cyclopentyl group is smaller and aliphatic, likely reducing lipophilicity (logP) compared to the aromatic naphthalen-2-yl group. This difference may translate to improved solubility but diminished binding affinity in hydrophobic pockets of biological targets .
2-Benzothiazolyl[4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]methanone (CAS 1211284-28-4)
Here, the naphthalen-2-yl group is replaced with a benzothiazolyl moiety, and the sulfonyl substituent is a 4-fluoro-3-methylphenyl group. The fluorinated phenyl sulfonyl group may improve metabolic stability due to reduced oxidative susceptibility compared to thiophene sulfonyl .
Methanone Derivatives with Varied Sulfonyl Substitutions
lists compounds such as 2-benzothiazolyl[4-benzoyl-1-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-yl]methanone, which replaces the sulfonyl group with a benzoyl moiety. Such modifications highlight the critical role of the sulfonyl group in modulating reactivity and target engagement .
Structural and Functional Implications
Table 1: Key Structural Comparisons
Biological Activity
Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework, which is known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 472.59 g/mol. The presence of the naphthalene moiety and thiophene sulfonyl groups contributes to its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Soluble Epoxide Hydrolase (sEH) Inhibition : This compound has shown potential as an inhibitor of sEH, which plays a crucial role in regulating blood pressure and inflammation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects and anti-inflammatory properties .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical studies, suggesting that they may be beneficial in conditions such as neurodegenerative diseases .
- Antiviral Activity : Related compounds have been studied for their ability to inhibit viral replication, particularly in the context of HIV. They disrupt critical interactions necessary for viral integration into host cells .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through sEH inhibition |
| Neuroprotective | May protect neuronal cells from damage and promote recovery in neurodegeneration |
| Antiviral | Inhibits viral replication mechanisms, particularly in HIV |
| Calcium Channel Modulation | Shows differences from known calcium antagonists, indicating unique pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Studies : A study indicated that certain derivatives exhibit significant protective effects on neuronal cells in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antiviral Research : Another investigation highlighted the ability of similar compounds to inhibit the interaction between HIV integrase and host factors, showcasing their potential as antiviral agents .
- Pharmacological Testing : Compounds related to the diazaspiro class have been subjected to various pharmacological tests, demonstrating efficacy in reducing symptoms associated with hypertension and inflammation .
Q & A
Q. What are the key synthetic challenges in constructing the 1-oxa-4,8-diazaspiro[4.5]decane core?
The synthesis of the spirocyclic core requires precise control of reaction parameters. Key steps include:
- Formation of the spiro junction : This involves cyclization under anhydrous conditions to prevent hydrolysis of intermediates, often using aprotic solvents like THF or DCM .
- Functional group compatibility : The introduction of the thiophen-2-ylsulfonyl group demands electrophilic sulfonation or coupling reactions, which may compete with undesired side reactions (e.g., oxidation of the thiophene ring) .
- Yield optimization : Multi-step sequences often result in low cumulative yields; intermediates may require chromatographic purification or recrystallization .
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the spirocyclic connectivity and substituent positions (e.g., sulfonyl group chemical shifts at ~3.5–4.0 ppm for adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the spiro center (e.g., analogous compounds in and show dihedral angles of 85–90° between rings) .
Advanced Research Questions
Q. How do structural modifications to the thiophen-2-ylsulfonyl group affect receptor binding affinity and selectivity?
- Electron-withdrawing effects : The sulfonyl group enhances electrophilicity, potentially improving interactions with basic residues in receptor binding pockets (e.g., 5-HT or M muscarinic receptors) .
- Steric hindrance : Bulkier substituents on the thiophene ring may reduce off-target binding. Comparative studies using isosteric replacements (e.g., furan or phenyl sulfonates) can elucidate steric vs. electronic contributions .
- Methodology :
- In vitro receptor assays : Radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT) quantify IC values.
- Molecular docking : Simulates interactions with receptor homology models (e.g., using AutoDock Vina) to prioritize synthetic targets .
Q. What analytical strategies identify and quantify reaction byproducts during sulfonyl group introduction?
- HPLC-MS : Detects sulfonation byproducts (e.g., over-sulfonated derivatives or ring-opened intermediates) using reverse-phase C18 columns and gradient elution .
- NMR kinetics : Monitors reaction progress in real-time to identify transient intermediates .
- Case study : highlights thiophene-related impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), which require selective quenching or scavenging agents during synthesis .
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and measure half-life () via LC-MS/MS. Co-factors (NADPH) are added to simulate Phase I metabolism .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
- Structural insights : Ether linkages (1-oxa) in the spiro core may reduce oxidative metabolism compared to amine analogs .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Spiro Core Synthesis
| Step | Conditions | Yield (%) | Challenges | Ref. |
|---|---|---|---|---|
| Spirocyclization | Anhydrous THF, 0°C to RT, 24h | 45–60 | Competing oligomerization | |
| Sulfonyl group addition | SOCl, DCM, −10°C, 2h | 30–40 | Thiophene ring oxidation | |
| Final coupling | EDC/HOBt, DMF, RT, 12h | 50–65 | Hydrolysis of activated intermediates |
Q. Table 2: Receptor Binding Data for Structural Analogs
| Compound Modification | 5-HT IC (nM) | M IC (nM) | Selectivity Ratio (5-HT/M) | Ref. |
|---|---|---|---|---|
| Thiophen-2-ylsulfonyl | 12 ± 1.2 | 850 ± 45 | 70.8 | |
| Phenylsulfonyl | 45 ± 3.1 | 320 ± 22 | 7.1 | |
| No sulfonyl group | >1000 | >1000 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
